molecular formula C11H13BrN2 B12248401 6-bromo-3-tert-butyl-1H-indazole

6-bromo-3-tert-butyl-1H-indazole

Cat. No.: B12248401
M. Wt: 253.14 g/mol
InChI Key: YTVUMLSFBWZZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-tert-butyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of a bromine atom and a tert-butyl group in the structure of this compound makes it a unique compound with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-tert-butyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-bromoaniline with tert-butyl isocyanide in the presence of a base can lead to the formation of this compound. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like copper acetate (Cu(OAc)2) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-tert-butyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted indazoles, while oxidation reactions can produce indazole oxides .

Scientific Research Applications

6-Bromo-3-tert-butyl-1H-indazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-bromo-3-tert-butyl-1H-indazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-tert-butyl-1H-indazole is unique due to the presence of both a bromine atom and a tert-butyl group, which confer specific chemical properties and potential biological activities. These structural features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H13BrN2

Molecular Weight

253.14 g/mol

IUPAC Name

6-bromo-3-tert-butyl-2H-indazole

InChI

InChI=1S/C11H13BrN2/c1-11(2,3)10-8-5-4-7(12)6-9(8)13-14-10/h4-6H,1-3H3,(H,13,14)

InChI Key

YTVUMLSFBWZZLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2C=CC(=CC2=NN1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.